3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid)

Anti-allergy PCA assay Mast cell stabilization

Sourcing geometrically defined bivalent scaffolds for medicinal chemistry is often challenging. This symmetrical bis-heterocyclic diacid provides a rigid, tunable platform for structure-based design. - Rigid pyridine-2,6-diyl core fixes the two isoxazole-carboxylic acid groups at a predictable ~7 Å distance. - Each carboxylic acid can be independently derivatized to amides, esters, or hydrazides, enabling systematic pharmacophore exploration. - The di-THAM salt demonstrated in vivo efficacy at 1.0 mg/kg i.v. in the rat PCA assay, offering a validated starting point for allergy prophylactic optimization. Supplied as the pharmacologically active diacid form (≥97% purity), ready for salt screening, prodrug synthesis, or coordination chemistry applications.

Molecular Formula C13H7N3O6
Molecular Weight 301.21 g/mol
CAS No. 65823-21-4
Cat. No. B12898600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid)
CAS65823-21-4
Molecular FormulaC13H7N3O6
Molecular Weight301.21 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C2=NOC(=C2)C(=O)O)C3=NOC(=C3)C(=O)O
InChIInChI=1S/C13H7N3O6/c17-12(18)10-4-8(15-21-10)6-2-1-3-7(14-6)9-5-11(13(19)20)22-16-9/h1-5H,(H,17,18)(H,19,20)
InChIKeyREBBVEODUYWYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) (CAS 65823-21-4): Core Structural Identity and Compound Class


3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) (CAS 65823-21-4) is a symmetrical bis-heterocyclic dicarboxylic acid with the molecular formula C₁₃H₇N₃O₆ and a molecular weight of 301.21 g/mol . The compound features a central pyridine ring connected at the 2- and 6-positions to two isoxazole-5-carboxylic acid moieties, forming a rigid, planar, tridentate architecture [1]. It belongs to the broader class of pyridine-2,6-diyl-bridged bis(azole) carboxylic acids, a family originally developed and claimed in US Patent 4,066,769 for prophylactic treatment of allergic disorders [1]. The diacid form (R=H, X=H in the patent generic formula) represents the pharmacologically active species, readily convertible to physiologically acceptable salts (e.g., sodium, potassium, tris(hydroxymethyl)aminomethane) and alkyl esters for formulation or pro-drug strategies [1].

Why Mono-Isoxazole or Bis-Pyrazole Analogs Cannot Substitute for 3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) (CAS 65823-21-4)


Substituting 3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) with a mono-isoxazole analog (e.g., 3-(pyridin-2-yl)isoxazole-5-carboxylic acid, CAS 716362-11-7) eliminates the bivalent architecture that enables simultaneous engagement of two biological targets or metal coordination sites, fundamentally altering binding stoichiometry and potency [1]. Replacing the isoxazole rings with pyrazole rings (e.g., 1,1'-(2,6-pyridinediyl)bis(1H-pyrazole-3-carboxylic acid), PY500) changes the hydrogen-bond donor/acceptor profile and ring electronics, as isoxazole and pyrazole possess distinct dipole moments and tautomeric preferences that govern molecular recognition . Furthermore, switching to a non-pyridine central bridge (e.g., 1,4-phenylene) removes the pyridyl nitrogen, which serves as an additional metal-coordination or hydrogen-bond acceptor site, compromising applications in coordination chemistry and target binding [2]. The quantitative evidence below demonstrates that these structural differences produce measurable, consequential divergence in biological activity, physicochemical properties, and synthetic utility.

Quantitative Differentiation Evidence for 3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) (CAS 65823-21-4) Versus Key Comparators


In Vivo Anti-Allergy Efficacy: Rat Passive Cutaneous Anaphylaxis (PCA) Assay Comparison of Di-THAM Salt Versus Baseline

The di-tris(hydroxymethyl)aminomethane (THAM) salt of 3,3'-(2,6-pyridinediyl)di-5-isoxazolecarboxylic acid (the target compound in its salt form) demonstrated effective inhibition in the rat passive cutaneous anaphylaxis (PCA) assay at an intravenous dose of 1.0 mg/kg [1]. In contrast, the mono-isoxazole analog 3-(pyridin-2-yl)isoxazole-5-carboxylic acid lacks published in vivo anti-allergy data in any comparable model, with available literature limited to in vitro platelet anti-aggregatory activity in the 1–100 µM range [2]. The bis-pyrazole analog PY500 (1,1'-(2,6-pyridinediyl)bis(1H-pyrazole-3-carboxylic acid)) has no reported anti-allergy activity. This represents a qualitative differentiation: the bis-isoxazole architecture achieves a validated in vivo pharmacological endpoint that mono-isoxazole and bis-pyrazole congeners have not demonstrated.

Anti-allergy PCA assay Mast cell stabilization In vivo pharmacology

Thermal Stability and Melting Point Differentiation: Bis-Isoxazole Diacid Hydrate Versus Diethyl Ester Prodrug

3,3'-(2,6-Pyridinediyl)di-5-isoxazolecarboxylic acid hydrate (the target compound) exhibits a decomposition point of 284°C, substantially higher than its diethyl ester precursor (diethyl 3,3'-(2,6-pyridinediyl)di-5-isoxazolecarboxylate), which melts at 135–138°C [1]. This 146–149°C differential in thermal stability has direct implications for formulation development: the diacid hydrate can withstand terminal sterilization and hot-melt processing conditions that would degrade or melt the ester form. Elemental analysis of the diacid hydrate confirms its composition: C 48.95%, H 2.51%, N 13.39% (theoretical for C₁₃H₇N₃O₆·H₂O: C 48.91%, H 2.84%, N 13.16%), demonstrating stoichiometric hydration that contributes to its crystallinity and handling properties [1].

Thermal analysis Melting point Formulation stability Solid-state characterization

Tridentate Coordination Geometry: Pyridine-2,6-diyl Bis-Isoxazole Versus Bis-Oxazoline and Bis-Pyrazole Ligands

The pyridine-2,6-diyl bis(isoxazole-5-carboxylic acid) scaffold provides a unique tridentate N,N,O-coordination geometry distinct from the widely studied bis(oxazoline)pyridine (PyBox) and bis(pyrazole)pyridine ligand families . In PyBox ligands, the donor atoms are N(pyridine) + 2 × N(oxazoline), producing a neutral N₃ donor set. In bis(pyrazole)pyridine ligands, the donor set is N(pyridine) + 2 × N(pyrazole). The target compound offers an alternative N(pyridine) + 2 × O(isoxazole carboxylate) or mixed N,O donor set upon deprotonation of the carboxylic acid groups, enabling access to metal complexes with distinct electronic properties and redox potentials [1]. This donor-atom differentiation translates into measurably different metal-binding affinities and catalytic selectivities, as demonstrated in comparative studies of pyridine-2,6-diyl-bridged bis(oxazoline) vs. bis(oxazole) ligand systems where the change from N-donor to O-donor heterocycles altered catalytic enantioselectivity by 20–40% ee in asymmetric transformations [2].

Coordination chemistry Ligand design Transition metal complexes Tridentate ligands

Synthetic Accessibility and Yield Benchmarking: Bis-Isoxazole Diacid Synthesis Versus Analogous Bis-Heterocycle Construction

The patented two-step synthetic route to 3,3'-(2,6-pyridinediyl)di-5-isoxazolecarboxylic acid proceeds via: (1) chlorination of pyridine-2,6-dialdoxime to α,α'-dichloropyridine-2,6-dioxime (mp 193°C, dec.), followed by (2) 1,3-dipolar cycloaddition with ethyl propiolate and triethylamine in ethanol to yield the diethyl ester (25% yield, mp 135–138°C), then (3) saponification with NaOH to give the diacid hydrate (38% yield from ester, mp 284°C dec.) [1]. This contrasts with bis-pyrazole analog synthesis, which typically requires a Claisen condensation to generate bis(β-diketone) intermediates followed by hydrazine cyclization, often proceeding in lower overall yields (typically <20% over two steps) and requiring chromatographic purification [2]. The isoxazole cycloaddition route benefits from the commercial availability of pyridine-2,6-dicarboxylic acid as a low-cost starting material and the regioselectivity of nitrile oxide–alkyne cycloaddition, which inherently favors the 3,5-disubstituted isoxazole regioisomer, eliminating the need for regioisomer separation that complicates bis-pyrazole synthesis [1].

Synthetic chemistry Cycloaddition Process chemistry Yield optimization

Highest-Confidence Application Scenarios for 3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) (CAS 65823-21-4) Based on Evidence


Lead Compound for Anti-Allergy Drug Discovery Programs Targeting Mast Cell Stabilization

The demonstrated in vivo efficacy of the di-THAM salt at 1.0 mg/kg i.v. in the rat PCA assay [1] positions 3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) as a validated starting point for medicinal chemistry optimization of reagin-mediated allergy prophylactics. Research groups focused on asthma, allergic rhinitis, or urticaria can procure the diacid as a key intermediate for salt screening, ester prodrug synthesis, or formulation development (tablet, inhalation, parenteral) as explicitly described in the patent formulation examples.

Scaffold for Bivalent Ligand Design in Chemical Biology and Fragment-Based Drug Discovery

The symmetrical bis-isoxazole architecture with two carboxylic acid functional groups provides a geometrically defined scaffold for constructing bivalent ligands. Each carboxylic acid can be independently derivatized to amides, esters, or hydrazides, enabling systematic exploration of linker length and pharmacophore attachment in target classes where simultaneous engagement of two binding sites (e.g., dimeric receptors, bivalent protein–protein interactions) is mechanistically advantageous [2]. The rigid pyridine-2,6-diyl core ensures a fixed distance (~7 Å) between the two isoxazole rings, providing a predictable spatial relationship for structure-based design.

Tridentate Ligand Precursor for Transition Metal Catalyst Development

The pyridine-2,6-diyl bis(isoxazole-5-carboxylic acid) scaffold offers a tunable N,O,O-tridentate ligand framework upon deprotonation of the carboxylic acid groups . This donor set is structurally analogous to but electronically differentiated from the widely used bis(oxazoline)pyridine (PyBox) ligand family. Researchers developing novel catalysts for asymmetric transformations, C–H activation, or small-molecule activation can procure this compound to access metal complexes with distinct steric and electronic properties, potentially enabling reactivity or selectivity profiles not achievable with existing ligand platforms.

Reference Standard for Bis-Isoxazole Analytical Method Development

With a well-characterized melting point (284°C dec.), established elemental composition (C 48.95%, H 2.51%, N 13.39% for the hydrate), and commercially available purity of ≥97% , 3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) can serve as a reference standard for HPLC method development, impurity profiling, and quality control in laboratories synthesizing or analyzing bis-isoxazole derivatives. Its high thermal stability simplifies sample preparation and storage compared to lower-melting ester analogs.

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